molecular formula C15H21NO4S B4778504 N-(3-ETHYL-1-PENTYN-3-YL)-2,5-DIMETHOXYBENZENESULFONAMIDE

N-(3-ETHYL-1-PENTYN-3-YL)-2,5-DIMETHOXYBENZENESULFONAMIDE

Cat. No.: B4778504
M. Wt: 311.4 g/mol
InChI Key: BRUPBBCJLDRXFG-UHFFFAOYSA-N
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Description

N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with ethyl and pentynyl groups, as well as two methoxy groups.

Preparation Methods

The synthesis of N-(3-ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group through a reaction between an appropriate alkyne precursor and an ethylating agent.

    Sulfonamide Formation: The alkyne intermediate is then reacted with a sulfonamide precursor under suitable conditions to form the sulfonamide group.

    Methoxylation: Finally, the benzene ring is methoxylated using methoxy reagents to introduce the methoxy groups at the desired positions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group or other substituents on the benzene ring.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of enzymatic activity. The alkyne and methoxy groups may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

N-(3-Ethyl-1-pentyn-3-yl)-2,5-dimethoxybenzenesulfonamide can be compared with other similar compounds, such as:

    N-(3-Ethyl-1-pentyn-3-yl)-3,4-difluorobenzenesulfonamide: This compound features difluoro substituents on the benzene ring, which may alter its chemical and biological properties.

    N-(3-Ethyl-1-pentyn-3-yl)-2-phenylbutanamide: This compound has a phenylbutanamide group instead of a sulfonamide group, leading to different reactivity and applications.

    5-Chloro-N-(3-ethyl-1-pentyn-3-yl)-2-(methylsulfanyl)-4-pyrimidinecarboxamide: This compound contains a pyrimidine ring and a chloro substituent, which may result in distinct chemical behavior and biological activity.

Properties

IUPAC Name

N-(3-ethylpent-1-yn-3-yl)-2,5-dimethoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S/c1-6-15(7-2,8-3)16-21(17,18)14-11-12(19-4)9-10-13(14)20-5/h1,9-11,16H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUPBBCJLDRXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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